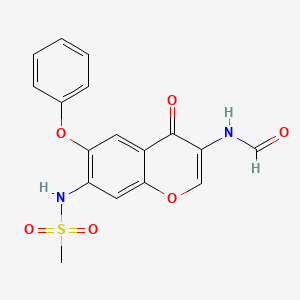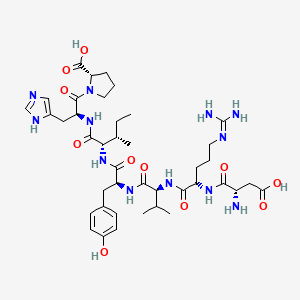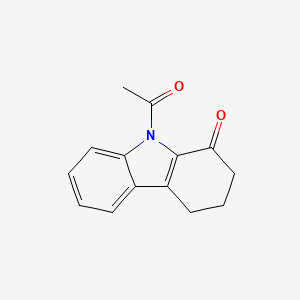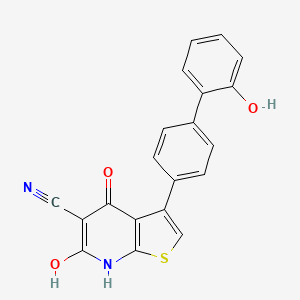
Belnacasan
Overview
Description
VX-765 is a highly selective inhibitor of caspase-1, an enzyme involved in the inflammatory response. It is an orally available prodrug that is converted into its active form, VRT-043198, by plasma esterases. VX-765 has shown promise in the treatment of various inflammatory and autoimmune conditions by blocking the hypersensitive response to inflammatory stimuli .
Mechanism of Action
Belnacasan, also known as VX-765, is a potent and selective inhibitor of the enzyme caspase 1 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the enzyme caspase 1 . Caspase 1 is involved in inflammation and cell death, and blocking its action may be useful for various medical applications .
Mode of Action
This compound interacts with its target, caspase 1, by inhibiting its action . This inhibition results in the blocking of the enzyme’s activity, which can lead to a reduction in inflammation and cell death .
Biochemical Pathways
The inhibition of caspase 1 by this compound affects the NLRP3-activated inflammatory pathway . Caspase 1 is a key player in this pathway, and its inhibition can lead to a decrease in the release of pro-inflammatory cytokines, such as IL-1β and IL-18 .
Pharmacokinetics
This compound is an orally active prodrug, meaning it is converted in the body to the active drug VRT-043198 . This conversion allows for the drug to be well-tolerated in human clinical trials . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and cell death . By inhibiting caspase 1, this compound can decrease the release of pro-inflammatory cytokines, leading to a reduction in inflammation . Additionally, this compound has been shown to suppress glioma cell viability, migration, and invasion .
Biochemical Analysis
Biochemical Properties
Belnacasan interacts with the enzyme caspase 1, inhibiting its activity . Caspase 1 is a crucial enzyme involved in inflammation and cell death . By inhibiting caspase 1, this compound can potentially reduce inflammation and cell death .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the treatment of patients with mild to moderate COVID-19, aiming to diminish the body’s inflammatory response .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the enzyme caspase 1 . This inhibition blocks the action of caspase 1, thereby reducing inflammation and cell death .
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not mentioned in the search results, it has been noted that this compound has been well-tolerated in human clinical trials .
Metabolic Pathways
This compound is involved in the metabolic pathway related to inflammation and cell death, where it interacts with the enzyme caspase 1 . By inhibiting caspase 1, this compound can potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not mentioned in the search results. As an orally active prodrug, this compound is converted in the body to the active drug VRT-043198 .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. As a small molecule drug, it is likely to be able to diffuse across cell membranes and exert its effects within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
VX-765 is synthesized through a multi-step process involving the formation of a peptidomimetic structure. The key steps include the coupling of specific amino acid derivatives and the formation of a pyrrolidine ring. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide or ethanol, and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of VX-765 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to confirm the absence of contaminants and the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
VX-765 undergoes several types of chemical reactions, including:
Oxidation: VX-765 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in VX-765.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving VX-765 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from the reactions of VX-765 include its active metabolite, VRT-043198, and other derivatives that retain the inhibitory activity against caspase-1 .
Scientific Research Applications
Chemistry: VX-765 is used as a tool compound to study the inhibition of caspase-1 and its effects on inflammatory pathways.
Medicine: VX-765 has shown potential in treating conditions such as rheumatoid arthritis, psoriasis, and diabetic nephropathy by reducing inflammation and preventing tissue damage
Industry: The compound is being explored for its use in developing new anti-inflammatory drugs and therapies.
Comparison with Similar Compounds
Similar Compounds
Pralnacasan: Another caspase-1 inhibitor with similar anti-inflammatory properties.
Belnacasan: A compound structurally related to VX-765, also targeting caspase-1.
Z-YVAD-FMK: A peptide-based inhibitor of caspase-1 used in research studies.
Uniqueness of VX-765
VX-765 stands out due to its oral bioavailability and its ability to cross the blood-brain barrier, making it effective in treating central nervous system diseases. Additionally, its conversion to the active metabolite VRT-043198 ensures potent inhibition of caspase-1 with minimal off-target effects .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDDOCKBXFJEJB-MOKWFATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017651 | |
| Record name | N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
VX-765 is a potent and selective inhibitor of ICE/caspase-1 sub-family caspases. In preclinical trials, VX-765 was efficiently converted to VRT-043198 when administered orally to mice and inhibited LPS-induced cytokine secretion. The result was a blocking of IL-1beta and IL-18 secretion, with out much effect on the release of several other cytokines, including IL-1{alpha}, tumor necrosis factor-{alpha}, IL-6 and IL-8. There was also no demonstrable activity in cellular models of apoptosis and it did not affect the proliferation of activated primary T-cells or T-cell lines. | |
| Record name | VX-765 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
273404-37-8, 851091-96-8 | |
| Record name | VX 765 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273404-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belnacasan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273404378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX765 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851091968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-((S)-2-(4-amino-3-chlorobenzamido)-3,3-dimethylbutanoyl)-N-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)pyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BELNACASAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OLE78529 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















